N-butyryl-L-Homoserine lactone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

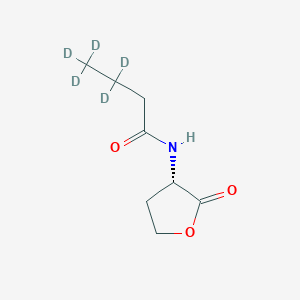

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

3,3,4,4,4-pentadeuterio-N-[(3S)-2-oxooxolan-3-yl]butanamide |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2 |

InChI Key |

VFFNZZXXTGXBOG-PLFILOGFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)N[C@H]1CCOC1=O |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) is the deuterated analog of N-butyryl-L-Homoserine lactone (C4-HSL), a crucial quorum-sensing signal molecule in many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2][3] C4-HSL-d5 serves as an invaluable tool in the study of quorum sensing, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[4] Its isotopic labeling provides a distinct mass shift, enabling precise differentiation from the endogenous C4-HSL. Beyond its role as an analytical standard, C4-HSL-d5 is also utilized in studies of quorum sensing mechanisms and in the development of novel antimicrobial strategies.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, role in quorum sensing, and detailed experimental protocols for its application.

Physicochemical Properties

This compound is a stable, isotopically labeled compound with physical and chemical characteristics that make it highly suitable for analytical applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₈D₅NO₃ | [1][5] |

| Molecular Weight | 176.23 g/mol | [1][5] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [5] |

| Storage and Stability | Recommended storage at -20°C for the solid form and -80°C when in solution. Stable for at least 4 years under proper storage conditions. | [1] |

| CAS Number | 2701379-46-4 | [1][5] |

Synthesis

The synthesis of this compound typically involves the acylation of L-homoserine lactone with a deuterated butyryl group. While specific, detailed protocols for the d5 variant are proprietary to commercial suppliers, a general synthetic approach can be adapted from established methods for N-acyl homoserine lactone synthesis.[6][7]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Role in Quorum Sensing: The Rhl System in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, C4-HSL is a key signaling molecule in the Rhl quorum-sensing system, which regulates the expression of numerous virulence factors and biofilm formation.[2][3][8] The deuterated analog, C4-HSL-d5, is a valuable tool for studying this pathway.

The Rhl system operates in concert with the Las system in a hierarchical manner. The Las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the expression of the rhlR gene.[8] The RhlR protein is a transcriptional regulator that, when bound to its cognate autoinducer C4-HSL, activates the transcription of target genes.[2] The synthesis of C4-HSL is catalyzed by the RhlI synthase.[9]

The Rhl Quorum Sensing Signaling Pathway

Caption: The hierarchical Rhl quorum sensing pathway in Pseudomonas aeruginosa.

Experimental Protocols

Quantification of N-butyryl-L-Homoserine lactone using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general method for the quantification of C4-HSL in bacterial culture supernatants using this compound as an internal standard.[10][11]

1. Sample Preparation:

-

Grow the bacterial strain of interest under conditions that promote quorum sensing.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Spike a known concentration of this compound into the supernatant.

-

Perform a liquid-liquid extraction of the supernatant, typically with an equal volume of acidified ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-butyryl-L-Homoserine lactone (C4-HSL) | 172.1 | 102.1 |

| This compound (C4-HSL-d5) | 177.1 | 102.1 |

3. Data Analysis:

-

Generate a standard curve using known concentrations of C4-HSL and a fixed concentration of C4-HSL-d5.

-

Calculate the peak area ratio of the analyte (C4-HSL) to the internal standard (C4-HSL-d5).

-

Determine the concentration of C4-HSL in the unknown samples by interpolating from the standard curve.

Experimental Workflow for Quantification

Caption: A typical experimental workflow for the quantification of C4-HSL.

Conclusion

This compound is an indispensable tool for researchers in microbiology, chemical biology, and drug discovery. Its primary utility as an internal standard enables the precise and accurate quantification of its endogenous counterpart, C4-HSL, a key signaling molecule in bacterial quorum sensing. A thorough understanding of its properties and applications, as outlined in this guide, will facilitate further research into the complex world of bacterial communication and aid in the development of novel therapeutic strategies to combat bacterial infections.

References

- 1. Buy this compound (EVT-10899474) [evitachem.com]

- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 13. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5: Structure, Properties, and Applications in Quorum Sensing Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5), a deuterated analog of a key bacterial signaling molecule. This document details its chemical structure and properties, and provides in-depth experimental protocols for its use in quantifying the native molecule and for studying the intricate RhlR quorum-sensing system in Pseudomonas aeruginosa.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-butyryl-L-Homoserine lactone (C4-HSL), a crucial autoinducer molecule in many Gram-negative bacteria. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of C4-HSL.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide-d5 |

| Synonyms | C4-HSL-d5, BHL-d5 |

| Molecular Formula | C₈H₈D₅NO₃ |

| Molecular Weight | 176.23 g/mol |

| CAS Number | 2701379-46-4 |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide (approximately 30 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. It is not recommended to use ethanol or other primary alcohols as they can open the lactone ring.[3] |

| Storage | Store at -20°C as a crystalline solid.[3] |

Role in Quorum Sensing: The RhlR System in Pseudomonas aeruginosa

N-butyryl-L-Homoserine lactone (C4-HSL) is the cognate signaling molecule for the transcriptional regulator RhlR in Pseudomonas aeruginosa. The RhlR/C4-HSL complex plays a pivotal role in regulating the expression of numerous virulence factors and genes involved in biofilm formation. The study of this system is crucial for understanding bacterial pathogenesis and developing novel anti-infective strategies.[4][5]

The regulation of the RhlR system is complex and integrated into a hierarchical quorum-sensing network. The las system, through the LasR transcriptional regulator, positively regulates rhlR expression.[6] However, evidence suggests that the RhlR system can also function independently of LasR under certain conditions, such as in clinical isolates from chronic infections.[7] Furthermore, RhlR can be activated in a C4-HSL-independent manner, suggesting the existence of alternative endogenous ligands.[4][5]

Below is a diagram illustrating the core regulatory interactions of the RhlR signaling pathway.

Caption: The RhlR quorum-sensing pathway in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for the quantification of C4-HSL using this compound as an internal standard and for studying the activity of the RhlR system.

Quantification of N-butyryl-L-Homoserine lactone (C4-HSL) by LC-MS/MS

This protocol describes the extraction and quantification of C4-HSL from bacterial culture supernatants using a deuterated internal standard.

Materials:

-

Pseudomonas aeruginosa culture

-

This compound (internal standard)

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Centrifuge and appropriate tubes

-

Rotary evaporator or nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Grow P. aeruginosa to the desired cell density in a suitable liquid medium.

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Spike the supernatant with a known concentration of this compound (e.g., 100 nM).

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute for each extraction.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of 50% methanol in water for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

C4-HSL: Precursor ion (m/z) 172.1 -> Product ion (m/z) 102.1

-

C4-HSL-d5: Precursor ion (m/z) 177.1 -> Product ion (m/z) 107.1

-

-

Optimize collision energy and other source parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the native C4-HSL and the deuterated internal standard.

-

Calculate the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5.

-

Create a standard curve using known concentrations of C4-HSL spiked with the same concentration of the internal standard.

-

Determine the concentration of C4-HSL in the unknown samples by interpolating their peak area ratios on the standard curve.

-

Experimental Workflow Diagram:

Caption: Workflow for C4-HSL quantification by LC-MS/MS.

RhlR Activity Reporter Gene Assay

This protocol utilizes a reporter strain of P. aeruginosa carrying a fusion of a RhlR-regulated promoter (e.g., the rhlA promoter) to a reporter gene (e.g., lacZ, encoding β-galactosidase) to measure the activity of the RhlR system in response to C4-HSL.

Materials:

-

Pseudomonas aeruginosa reporter strain (e.g., PAO1 with a PrhlA-lacZ fusion)

-

N-butyryl-L-Homoserine lactone (C4-HSL)

-

Appropriate growth medium (e.g., LB broth)

-

Spectrophotometer

-

β-galactosidase assay reagents (e.g., ONPG)

Procedure:

-

Culture Preparation:

-

Inoculate the P. aeruginosa reporter strain into fresh growth medium.

-

Grow the culture overnight at 37°C with shaking.

-

The next day, dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium.

-

Dispense the diluted culture into a multi-well plate or individual tubes.

-

-

Induction:

-

Add varying concentrations of C4-HSL (e.g., 0, 0.1, 1, 10, 100 µM) to the cultures. Include a solvent control (e.g., DMSO).

-

Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours, or until mid-log to late-log phase).

-

-

β-Galactosidase Assay (Miller Assay):

-

Measure the final OD₆₀₀ of each culture.

-

Permeabilize the cells by adding a few drops of chloroform and vortexing.

-

Add the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).

-

Calculate the Miller Units, which represent the β-galactosidase activity normalized to cell density and reaction time.

-

Logical Relationship Diagram for Reporter Assay:

Caption: Logical flow of the RhlR reporter gene assay.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-homoserine lactone with deuterated butyric acid or a derivative.

General Synthetic Scheme:

A common method involves the reaction of L-homoserine lactone hydrobromide with deuterated butyryl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Note: Detailed, step-by-step synthetic procedures can be found in the chemical literature and should be performed by trained chemists in a suitable laboratory setting.[1][8]

Conclusion

This compound is an indispensable tool for researchers studying bacterial quorum sensing, particularly the RhlR system in Pseudomonas aeruginosa. Its use as an internal standard allows for accurate and precise quantification of the native C4-HSL, providing critical data for understanding the dynamics of bacterial communication. The experimental protocols provided in this guide offer a starting point for investigating the complex regulatory networks governed by this important signaling molecule, with the ultimate goal of developing novel strategies to combat bacterial infections.

References

- 1. Buy this compound (EVT-10899474) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Improved Staining Method for Low Signal LacZ Reporter Detection in Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbio.princeton.edu [molbio.princeton.edu]

- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of Deuterated Acyl-Homoserine Lactones in Microbiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated acyl-homoserine lactones (d-AHLs) have emerged as indispensable tools in the field of microbiology, particularly in the study of quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in bacteria. This technical guide provides an in-depth overview of the synthesis, application, and analysis of d-AHLs, with a focus on their role as internal standards for accurate quantification of native AHLs and as tracers for metabolic studies.

Introduction to Deuterated Acyl-Homoserine Lactones

Acyl-homoserine lactones (AHLs) are the primary signaling molecules used by many Gram-negative bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The precise concentration of these molecules is critical for initiating the QS response. Deuterated AHLs are synthetic analogues of these signaling molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically and biologically similar to its native counterpart but has a higher molecular weight. This mass difference is the key to their utility in mass spectrometry-based analytical techniques.[1][2]

The primary and most significant role of d-AHLs in microbiology is their use as internal standards in isotope dilution mass spectrometry for the highly accurate and precise quantification of naturally produced AHLs in complex biological samples.[3][4][5] They are also valuable for tracing the metabolic fate of AHL molecules in bacterial cultures and host-pathogen interactions.[6]

Synthesis of Deuterated Acyl-Homoserine Lactones

The synthesis of d-AHLs is a critical step in their application. Several methods have been developed, with the choice of method often depending on the desired position and extent of deuteration.

General Synthesis Strategies

Two common strategies for the synthesis of d-AHLs are:

-

Deuteration of Precursors: This involves the deuteration of aliphatic aldehydes at the α-position through a base-catalyzed exchange reaction with deuterium oxide (D₂O). These deuterated building blocks are then used in subsequent steps to synthesize the final d-AHL.[1][6]

-

Two-Step Procedure from Deuterated Fatty Acids: This method starts with commercially available deuterated fatty acids. The first step is the acylation of Meldrum's acid, followed by amidation with L-homoserine lactone to yield the deuterated N-acyl-L-homoserine lactone.[7][8]

Experimental Protocol: Synthesis of Deuterated N-(3-oxoalkanoyl)-L-homoserine Lactones

This protocol outlines a general method for the preparation of deuterated N-(3-oxoalkanoyl)-L-homoserine lactones.

Materials:

-

L-Homoserine lactone hydrobromide

-

Triethylamine

-

Acylated Meldrum's acid (deuterated)

-

Acetonitrile

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1 M Potassium Bisulfate (KHSO₄) solution

-

Silica gel for flash chromatography

Procedure:

-

To a stirred solution of the appropriate deuterated acylated Meldrum's acid (0.80 mmol) in acetonitrile (30 mL), add L-Homoserine lactone hydrobromide (146 mg, 0.80 mmol) and triethylamine (97 mg, 0.96 mmol).[7]

-

Stir the mixture at room temperature for 3 hours.[7]

-

Allow the solution to come to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with saturated NaHCO₃ solution and 1 M KHSO₄ solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography on silica gel to obtain the pure deuterated N-(3-oxoalkanoyl)-L-homoserine lactone.[7]

Diagram of the Synthesis Workflow:

Quantitative Analysis of AHLs using Deuterated Internal Standards

The most prominent application of d-AHLs is in isotope dilution mass spectrometry for the accurate quantification of native AHLs. The d-AHL is added to a sample at a known concentration at the earliest stage of sample preparation. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the native AHL to the deuterated internal standard, the concentration of the native AHL in the original sample can be determined with high accuracy.[2][9][10]

Data Presentation: Mass Spectrometry Data for AHLs

The key to distinguishing between native and deuterated AHLs in mass spectrometry is their difference in mass-to-charge ratio (m/z). The fragmentation pattern in tandem mass spectrometry (MS/MS) is also crucial for identification. A common fragment ion for many AHLs is observed at m/z 102, corresponding to the homoserine lactone ring. Another characteristic fragment corresponds to the acyl chain.[9][11]

| Analyte | Abbreviation | Native [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) | Common Fragment Ions (m/z) |

| N-Butyryl-L-homoserine lactone | C4-HSL | 172.1 | Varies with deuteration | 102, 71 |

| N-Hexanoyl-L-homoserine lactone | C6-HSL | 200.1 | Varies with deuteration | 102, 99 |

| N-Octanoyl-L-homoserine lactone | C8-HSL | 228.2 | Varies with deuteration | 102, 127 |

| N-Decanoyl-L-homoserine lactone | C10-HSL | 256.2 | Varies with deuteration | 102, 155 |

| N-Dodecanoyl-L-homoserine lactone | C12-HSL | 284.2 | Varies with deuteration | 102, 183 |

| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | 214.1 | Varies with deuteration | 102, 113 |

| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | 242.1 | Varies with deuteration | 102, 141 |

| N-(3-Oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | 270.2 | Varies with deuteration | 102, 169 |

| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | 298.2 | Varies with deuteration | 102, 197 |

Note: The m/z of deuterated AHLs will vary depending on the number of deuterium atoms incorporated.

Experimental Protocol: Quantification of AHLs from Bacterial Culture

This protocol outlines the general steps for extracting and quantifying AHLs from a bacterial culture, such as Pseudomonas aeruginosa, using a deuterated internal standard.

Materials:

-

Bacterial culture (e.g., P. aeruginosa grown in LB medium)

-

Deuterated AHL internal standard solution (known concentration)

-

Dichloromethane or acidified ethyl acetate (e.g., with 0.1% acetic acid)[12]

-

Anhydrous magnesium sulfate

-

Methanol

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Collection and Spiking:

-

Liquid-Liquid Extraction:

-

Drying and Reconstitution:

-

Solid-Phase Extraction (Optional Cleanup):

-

For complex samples, an additional cleanup step using SPE may be necessary.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the AHLs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the final injection solvent.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., Kinetex EVO C18).[13]

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[14]

-

A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the AHLs, and then return to the initial conditions for column re-equilibration.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[13]

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native AHL and its deuterated internal standard.[10] The precursor ion is the [M+H]⁺ of the AHL, and a common product ion is m/z 102.

-

-

-

Data Analysis:

-

Integrate the peak areas for the native AHL and the deuterated internal standard.

-

Calculate the ratio of the native AHL peak area to the internal standard peak area.

-

Determine the concentration of the native AHL in the original sample using a calibration curve prepared with known concentrations of the native AHL and a fixed concentration of the internal standard.[10]

-

Diagram of the Analytical Workflow:

Role in Metabolic Fate Tracing

Deuterium labeling provides a powerful tool for tracing the metabolic fate of AHLs within a biological system. By introducing a d-AHL to a bacterial culture or a host-pathogen co-culture, researchers can track the molecule and its degradation products over time using mass spectrometry. This allows for the elucidation of metabolic pathways, including the identification of enzymes responsible for AHL degradation.[6] For instance, studies can determine whether the lactone ring is hydrolyzed or if the acyl chain is modified.

Quorum Sensing Signaling Pathway Context

While deuterated AHLs are primarily analytical tools, it is essential to understand the context of the quorum sensing pathways they are used to study. In a typical LuxI/LuxR-type quorum sensing system, a LuxI-family synthase produces AHLs. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to and activate a LuxR-family transcriptional regulator. This complex then binds to specific DNA sequences, leading to the up- or down-regulation of target genes, which often encode virulence factors or proteins involved in biofilm formation.

Diagram of a General Quorum Sensing Pathway:

Conclusion

Deuterated acyl-homoserine lactones are invaluable tools for the quantitative and metabolic study of quorum sensing in Gram-negative bacteria. Their primary role as internal standards in mass spectrometry has significantly advanced our ability to accurately measure the concentration of these critical signaling molecules in complex biological matrices. The continued development of synthetic routes for novel d-AHLs and the refinement of analytical methodologies will further enhance our understanding of bacterial communication and aid in the development of novel anti-virulence strategies targeting quorum sensing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Isotopic Sentinel: A Technical Guide to the Mechanism of Action of N-butyryl-L-Homoserine lactone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyryl-L-Homoserine lactone (C4-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria, a process known as quorum sensing (QS). This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors. The deuterated isotopologue, N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5), serves as an invaluable tool for researchers. Its near-identical chemical properties to the endogenous C4-HSL, combined with its distinct mass, make it an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry. This guide provides an in-depth exploration of the mechanism of action of C4-HSL, underpinned by quantitative data and detailed experimental protocols, to empower research and development in the fields of microbiology and drug discovery.

Core Mechanism of Action: The Rhl Quorum Sensing Circuit

The primary mechanism of action of C4-HSL revolves around its role as an autoinducer in the rhl quorum-sensing system, particularly well-characterized in the opportunistic pathogen Pseudomonas aeruginosa.

-

Synthesis and Diffusion: The synthase RhlI produces C4-HSL. As the bacterial population density increases, C4-HSL accumulates in the environment.

-

Receptor Binding: C4-HSL freely diffuses across the bacterial cell membrane and binds to its cognate intracellular receptor, the transcriptional regulator RhlR.

-

Transcriptional Activation: The C4-HSL-RhlR complex then dimerizes and binds to specific DNA sequences, known as las/rhl boxes, in the promoter regions of target genes.

-

Gene Expression: This binding event activates the transcription of a suite of genes, including those responsible for the production of virulence factors (such as elastase, pyocyanin, and rhamnolipids) and genes involved in the maturation of biofilms.

This signaling cascade is part of a larger, hierarchical QS network in P. aeruginosa, where the las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its receptor LasR, often governs the expression of the rhl system.

Signaling Pathway Diagram

Quantitative Data on C4-HSL Activity

The following tables summarize quantitative data related to the biological activity of C4-HSL.

| Parameter | Organism/System | Value | Reference |

| EC50 for RhlR Activation | E. coli reporter strain | ~8.95 µM | |

| Concentration for Virulence Gene Expression | P. aeruginosa | 10 µM (for lasB and rhlA) | |

| Concentration for Rhamnolipid Accumulation | P. aeruginosa | 50 µM | |

| Concentration for Biofilm Restoration | P. aeruginosa rhlI mutant | Exogenous addition restores biofilm |

| Effect on Biofilm Formation | Strain | Quantitative Change | Reference |

| Biofilm Production | P. aeruginosa rhlI mutant vs. Wild-Type | 70% reduction in biofilm | |

| Biofilm Inhibition by Azithromycin | P. aeruginosa Wild-Type PT5 | 45% inhibition (reversed by AHLs) | |

| Biofilm Inhibition by PAW-60 | Pseudomonas fluorescens | up to 1.29 log CFU/mL reduction | |

| Biofilm Inhibition by L-HSL | P. aeruginosa | ~36.71% reduction at 200 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. C4-HSL-d5 is utilized as an internal standard in the LC-MS/MS protocol for accurate quantification.

Extraction of N-acyl Homoserine Lactones from Bacterial Culture

This protocol outlines the liquid-liquid extraction of AHLs from bacterial culture supernatants.

Workflow for AHL Extraction

Materials:

-

Bacterial culture (grown to the desired cell density)

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

-

50 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

-

Acetonitrile or other suitable solvent for reconstitution

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).

-

Transfer the culture to 50 mL centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask or bottle.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction of AHLs into the organic phase.

-

Allow the phases to separate. The upper layer is the organic phase containing the AHLs.

-

Carefully collect the organic phase.

-

Repeat the extraction from the aqueous phase two more times with an equal volume of acidified ethyl acetate.

-

Pool all the organic phases.

-

Evaporate the pooled organic solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of acetonitrile) for subsequent analysis.

Quantification of C4-HSL using LC-MS/MS with C4-HSL-d5 Internal Standard

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of C4-HSL, using C4-HSL-d5 as an internal standard.

Workflow for LC-MS/MS Quantification of AHLs

Materials:

-

AHL extract (from Protocol 1)

-

C4-HSL-d5 internal standard solution of known concentration

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation: To a known volume of the AHL extract, add a known amount of the C4-HSL-d5 internal standard solution.

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Perform a gradient elution to separate the AHLs. A typical gradient might be from 10% to 90% acetonitrile over 15-20 minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Set the precursor ion for C4-HSL (m/z 172.1) and C4-HSL-d5 (m/z 177.1).

-

Monitor for a characteristic fragment ion for both, which is typically the lactone ring fragment (m/z 102.1).

-

-

Quantification:

-

Integrate the peak areas for the transitions of both C4-HSL and C4-HSL-d5.

-

Calculate the ratio of the peak area of C4-HSL to the peak area of C4-HSL-d5.

-

Determine the concentration of C4-HSL in the original sample by comparing this ratio to a standard curve prepared with known concentrations of C4-HSL and a constant concentration of C4-HSL-d5.

-

Agrobacterium tumefaciens KYC55 Biosensor Assay for AHL Detection

Workflow for A. tumefaciens Biosensor Assay

Materials:

-

Agrobacterium tumefaciens KYC55 biosensor strain

-

AT minimal medium

-

Agar and soft agar

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Petri dishes

-

AHL extracts or bacterial cultures to be tested

Procedure:

-

Prepare Biosensor Culture: Grow an overnight culture of A. tumefaciens KYC55 in AT minimal medium at 28-30°C with shaking.

-

Prepare Plates: Prepare AT minimal medium agar plates containing X-gal.

-

Overlay with Biosensor: Mix the overnight culture of A. tumefaciens KYC55 with molten soft agar (AT medium with a lower agar concentration) and pour a thin layer over the surface of the pre-poured plates. Let the overlay solidify.

-

Spot Samples: Once the overlay is solid, spot small volumes (e.g., 5-10 µL) of the AHL extracts or streak the bacterial cultures to be tested onto the surface of the agar.

-

Incubation: Incubate the plates at 28-30°C for 24-48 hours.

-

Observation: The presence of AHLs will induce the lacZ reporter gene, leading to the cleavage of X-gal and the development of a blue color around the spot or streak. The intensity of the blue color can provide a semi-quantitative measure of AHL concentration.

Conclusion

This compound is an essential tool for the accurate study of the C4-HSL-mediated rhl quorum-sensing system. A thorough understanding of this signaling pathway's mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is critical for advancing our knowledge of bacterial communication and for the development of novel anti-virulence strategies. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of quorum sensing and its implications for human health and disease.

An In-depth Technical Guide to the Synthesis and Purification of N-butyryl-L-Homoserine lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-butyryl-L-Homoserine lactone-d5 (BHL-d5), a deuterated analog of the bacterial quorum-sensing molecule N-butyryl-L-Homoserine lactone (BHL). This isotopically labeled compound is a valuable tool in microbiological research and drug development, primarily serving as an internal standard for mass spectrometry-based quantification of BHL.

Overview and Physicochemical Properties

This compound is a stable, isotopically labeled version of BHL, a signaling molecule used by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The incorporation of five deuterium atoms into the butyryl chain allows for its differentiation from the endogenous, non-deuterated BHL in biological samples, making it an ideal internal standard for accurate quantification.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-butanamide-3,3,4,4,4-d5 |

| Synonyms | BHL-d5, C4-HSL-d5, PAI-2-d5 |

| CAS Number | 2701379-46-4 |

| Molecular Formula | C₈H₈D₅NO₃[1] |

| Molecular Weight | 176.2 g/mol [1] |

| Purity | ≥99% deuterated forms (d1-d5)[1][3] |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |

| Storage | -20°C[3] |

Synthesis of this compound

Experimental Protocol: Synthesis

This synthesis involves the acylation of L-α-amino-γ-butyrolactone hydrobromide with deuterated butyryl chloride.

Materials:

-

L-α-amino-γ-butyrolactone hydrobromide

-

Butyric acid-d7 (as a precursor for butyryl chloride-d5)

-

Oxalyl chloride or Thionyl chloride

-

Triethylamine (TEA) or Sodium bicarbonate

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Butyryl chloride-d5:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine butyric acid-d7 with an excess of oxalyl chloride or thionyl chloride in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude butyryl chloride-d5. This reagent is moisture-sensitive and should be used immediately in the next step.

-

-

Acylation of L-α-amino-γ-butyrolactone:

-

Dissolve L-α-amino-γ-butyrolactone hydrobromide in anhydrous DCM in a separate flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (or a saturated solution of sodium bicarbonate) to neutralize the hydrobromide salt and free the amine.

-

To this mixture, add a solution of the freshly prepared butyryl chloride-d5 in anhydrous DCM dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Experimental Workflow

Caption: Synthetic workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Silica gel column chromatography is the most common method for the purification of N-acyl-L-homoserine lactones.[6]

Experimental Protocol: Purification

Materials:

-

Silica gel (for column chromatography)

-

Crude this compound

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp and/or potassium permanganate stain for visualization

Procedure:

-

Column Preparation:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Equilibrate the column by running a hexane/ethyl acetate solvent mixture through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent (e.g., DCM or ethyl acetate).

-

Adsorb the dissolved crude product onto a small amount of silica gel, and evaporate the solvent.

-

Carefully load the dried silica with the adsorbed product onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 or pure ethyl acetate).

-

Monitor the elution of the product using thin-layer chromatography (TLC).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to yield the purified product as a crystalline solid.

-

Purification Workflow

Caption: Purification workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Results |

| ¹H NMR | Absence or significant reduction of signals corresponding to the protons on the terminal methyl and adjacent methylene groups of the butyryl chain. The protons on the homoserine lactone ring should remain. |

| ¹³C NMR | Signals corresponding to the deuterated carbons will be broadened or absent depending on the spectrometer settings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 176.2). The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). |

| Purity (by HPLC or GC) | ≥99% |

Role in Quorum Sensing Signaling Pathway

N-butyryl-L-Homoserine lactone is a key signaling molecule in the RhlR/RhlI quorum-sensing system of Pseudomonas aeruginosa. The deuterated analog, BHL-d5, is used to study and quantify the natural signaling process.

The RhlI synthase produces BHL. As the bacterial population density increases, the concentration of BHL also increases. Once a threshold concentration is reached, BHL binds to the transcriptional regulator RhlR. The BHL-RhlR complex then activates the transcription of target genes, which are often involved in virulence factor production and biofilm formation.

Caption: RhlR/RhlI quorum sensing pathway in P. aeruginosa.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

N-butyryl-L-Homoserine lactone-d5: A Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of N-butyryl-L-Homoserine lactone-d5, a deuterated analog of a key bacterial quorum-sensing molecule. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental insights, and pathway visualizations to support ongoing and future research endeavors.

Core Compound Identification

CAS Number: 2701379-46-4[1][2][3][4][5]

This compound is the deuterated form of N-butyryl-L-Homoserine lactone (also known as C4-HSL), a signaling molecule involved in quorum sensing in Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2][5][6] The incorporation of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous C4-HSL.[2][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₈D₅NO₃ | [1][2][5] |

| Molecular Weight | 176.2 g/mol | [1][2][5] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2][5] |

| Appearance | Crystalline solid | [1] |

| Solubility in DMF | 30 mg/mL | [2][5] |

| Solubility in DMSO | 30 mg/mL | [2][5] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [2][5] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry for the accurate measurement of its non-deuterated counterpart, C4-HSL, in biological samples.

Quantification of N-butyryl-L-Homoserine lactone (C4-HSL) by LC-MS/MS

This method, adapted from principles of isotope dilution mass spectrometry, provides a highly sensitive and specific approach for C4-HSL quantification.

1. Sample Preparation:

- Bacterial culture supernatants or other biological matrices are collected.

- A known amount of this compound is spiked into the sample as an internal standard. The addition of the internal standard early in the sample preparation process helps to account for analyte loss during extraction.

- The sample is then subjected to liquid-liquid extraction (e.g., with acidified ethyl acetate) or solid-phase extraction to isolate the acyl-homoserine lactones.

- The organic extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used to separate C4-HSL from other matrix components.

- Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both C4-HSL and the deuterated internal standard (this compound). This highly selective detection method minimizes interferences from the sample matrix.

- The precursor ion for both compounds will be the protonated molecule [M+H]⁺.

- The product ions are generated by collision-induced dissociation (CID) of the precursor ions.

3. Data Analysis:

- The peak areas of the MRM transitions for both the endogenous C4-HSL and the this compound internal standard are measured.

- A calibration curve is generated by analyzing a series of standards containing known concentrations of C4-HSL and a fixed concentration of the internal standard.

- The ratio of the peak area of endogenous C4-HSL to the peak area of the internal standard in the unknown sample is used to determine the concentration of C4-HSL by interpolating from the calibration curve.

Signaling Pathway and Experimental Workflow

The Rhl Quorum Sensing System in Pseudomonas aeruginosa

N-butyryl-L-Homoserine lactone (C4-HSL) is a key signaling molecule in the Rhl quorum-sensing system of Pseudomonas aeruginosa. This system, in conjunction with the Las system, regulates the expression of numerous virulence factors and is crucial for biofilm formation. The deuterated analog, this compound, is instrumental in studying the dynamics of this pathway.

The following diagram illustrates the core components of the Rhl signaling pathway.

Caption: The Rhl quorum sensing pathway in Pseudomonas aeruginosa.

Experimental Workflow for Quantifying C4-HSL

The following diagram outlines a typical experimental workflow for the quantification of C4-HSL from a bacterial culture using this compound as an internal standard.

Caption: Workflow for C4-HSL quantification using a deuterated internal standard.

References

- 1. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 2. A Novel Signal Transduction Pathway that Modulates rhl Quorum Sensing and Bacterial Virulence in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 3. molbio.princeton.edu [molbio.princeton.edu]

- 4. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Molecular Landscape: A Technical Guide to Deuterated Compounds in Research

A Note on Nomenclature: The term "BHL-d5" does not correspond to a readily identifiable chemical entity in scientific literature. The "-d5" suffix commonly denotes the presence of five deuterium atoms within a molecule, a technique frequently employed in drug development and metabolic studies to create isotopically labeled internal standards for analytical quantification. Given the ambiguity of "BHL," this guide will focus on a representative deuterated compound, d5-JPH203 , for which detailed scientific information is available. This will serve as an illustrative example of the data and experimental considerations relevant to researchers working with such molecules.

d5-JPH203: A Case Study in Deuterated Compound Analysis

d5-JPH203 is a deuterated analog of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[1][2] LAT1 is a promising target in cancer therapy due to its role in supplying essential amino acids to tumor cells.[1][2] The deuterated form, d5-JPH203, is synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify JPH203 levels in biological samples.[2]

Physicochemical Properties of d5-JPH203

A comprehensive summary of the known physical and chemical properties of d5-JPH203 is presented below. It is important to note that many properties of deuterated compounds are very similar to their non-deuterated counterparts.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₄D₅NO₄ | Derived from Synthesis Paper[1] |

| Molecular Weight | 368.42 g/mol | Calculated |

| Appearance | Orange-yellow solid (intermediate 3) | [1] |

| Solubility | Soluble in ethyl acetate, THF, acetic acid | [1] |

Spectroscopic Data

The following spectroscopic data is crucial for the identification and characterization of d5-JPH203 and its intermediates.

| Spectroscopy | Key Data Points | Source |

| ¹³C-NMR (100 MHz, CDCl₃) | δC 52.5, 111.7, 119.3, 123.9, 125.1, 126.2, 127.6, 128.5, 131.5, 134.6, 150.7, 165.3, 170.9 ppm (for intermediate d₅-Methyl 3-Benzamido-2-Hydroxybenzoate) | [1] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δH 3.41 (3H, s, CH₃), 5.75 (2H, s, CH₂), 8.48 (1H, s, CH aromatic), 8.71 (1H, s, CH aromatic) ppm (for a related intermediate) | [1] |

Experimental Protocols

The synthesis of d5-JPH203 involves a multi-step process. The following are key experimental protocols adapted from the published synthesis.[1]

Synthesis of d₅-Benzoyl Chloride (1)

-

Suspend Benzoic acid-d₅ (8.00 g, 58.3 mmol) in dry toluene (100 mL).

-

Add thionyl chloride (29.6 mL) dropwise.

-

Heat the mixture to 110°C and stir overnight.

-

Evaporate the toluene under vacuum.

-

Treat the residue with dry toluene (10 mL) three times to yield a plum-colored oil.

Synthesis of d₅-Methyl 3-Benzamido-2-Hydroxybenzoate (3)

-

Suspend 3-Amino methyl salicylate (7.78 g, 53.4 mmol) in dry THF (90 mL) and cool to 5°C.

-

Add N,N-dimethylaniline (11.8 mL) dropwise and stir for 15 minutes.

-

Add a solution of d₅-Benzoyl chloride (8.7 g) in dry THF (10 mL) dropwise.

-

Stir the reaction mixture for one hour.

-

Quench the reaction with 10 mL of water.

-

Extract the product into 70 mL of ethyl acetate.

-

Wash the organic layer with 10% HCl and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under pressure to obtain an orange-yellow solid.

Workflow and Logical Relationships

The primary application of d5-JPH203 is as an internal standard in bioanalytical methods. The following diagram illustrates the typical workflow.

Caption: Workflow for the quantification of JPH203 using d5-JPH203 as an internal standard.

This in-depth guide on d5-JPH203 serves as a template for the type of technical information essential for researchers in drug development and analytical chemistry. While the specific properties and protocols will vary for different deuterated compounds, the fundamental principles of characterization, synthesis, and application remain consistent.

References

An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5: Discovery, Background, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyryl-L-Homoserine lactone-d5 (BHL-d5 or C4-HSL-d5) is the deuterated analogue of N-butyryl-L-Homoserine lactone (BHL or C4-HSL), a significant signaling molecule in bacterial communication. This guide provides a comprehensive overview of its background, properties, and applications, with a focus on its utility in research and development. BHL-d5 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices.[1][2] This is particularly important in the study of quorum sensing, a process of cell-to-cell communication that bacteria use to coordinate collective behaviors.[3]

Core Concepts: Quorum Sensing and N-acyl-L-Homoserine Lactones

Quorum sensing is a regulatory system that allows bacteria to control gene expression in response to population density.[3][4][5] This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers.[3][6] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[3]

N-butyryl-L-Homoserine lactone (C4-HSL) is a well-characterized AHL produced by several bacterial species, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[4][7] In P. aeruginosa, C4-HSL, in conjunction with other AHLs, regulates the expression of numerous virulence factors and plays a crucial role in biofilm formation, making it a key target for antimicrobial strategies.[1][4][7]

This compound: The Internal Standard

The development of deuterated internal standards has been a significant advancement for quantitative analytical chemistry. This compound is chemically identical to its natural counterpart, with the exception of five deuterium atoms replacing five hydrogen atoms on the butyryl side chain.[5] This mass difference allows it to be distinguished from the endogenous C4-HSL by mass spectrometry, while its similar physicochemical properties ensure that it behaves identically during sample preparation, extraction, and chromatographic separation. This co-elution and co-ionization behavior is essential for correcting for matrix effects and variations in instrument response, thereby enabling highly accurate and precise quantification of C4-HSL.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈D₅NO₃ | [8] |

| Molecular Weight | 176.2 g/mol | [9][10] |

| CAS Number | 2701379-46-4 | [2][8] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2][8] |

| Synonyms | BHL-d5, C4-HSL-d5, PAI-2-d5 | [2] |

Synthesis of this compound

The synthesis of this compound is not detailed in publicly available literature as a step-by-step protocol, as it is a commercially available compound. However, the general synthetic strategies for deuterated molecules of this class involve two primary approaches:

-

Deuterium Exchange: This method involves exposing N-butyryl-L-Homoserine lactone to a deuterium source, such as a deuterated solvent, under conditions that promote the exchange of protons for deuterons at specific positions on the molecule.[8]

-

Chemical Synthesis with Deuterated Reagents: A more direct and controlled method involves the use of deuterated starting materials in the chemical synthesis pathway. For this compound, this would likely involve the acylation of L-homoserine lactone with a deuterated butyric acid derivative.[8]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays to study bacterial quorum sensing.[1][2][8]

Quantification of C4-HSL in Biological Samples

Accurate measurement of C4-HSL concentrations is crucial for understanding the dynamics of bacterial populations and their pathogenic potential. BHL-d5 is indispensable for these studies, which often involve complex biological matrices such as bacterial culture supernatants, biofilms, and infected tissues.

Studying Quorum Sensing Inhibition

A promising strategy for combating bacterial infections is the disruption of quorum sensing, a concept known as quorum quenching. Researchers are actively searching for and developing compounds that can inhibit the production, release, or reception of AHLs. In these studies, BHL-d5 is used to accurately quantify the reduction in C4-HSL levels in the presence of potential quorum sensing inhibitors.

Role in Antibody-Drug Conjugate (ADC) Development

Interestingly, N-Butanoyl-L-homoserine lactone (C4-HSL) has also been explored as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][11][12] While the direct use of the deuterated form in this application is not specified, the research into its non-deuterated counterpart highlights the broader relevance of this molecular scaffold in drug delivery.[1]

Experimental Protocols

While specific, detailed protocols are often tailored to individual laboratory setups and instrumentation, the following provides a general methodology for the quantification of C4-HSL using BHL-d5 as an internal standard.

General Workflow for C4-HSL Quantification

Caption: General workflow for the quantification of C4-HSL using BHL-d5.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A common analytical technique for the quantification of AHLs is LC-MS/MS. A published method for the separation of AHLs utilizes a C18 column with a gradient elution program.[13]

Table: Example LC-MS/MS Parameters

| Parameter | Description |

| Column | Zorbax eclipse XDB-C18[13] |

| Mobile Phase A | Water with 0.1% formic acid[13] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[13] |

| Gradient | A linear gradient from 20% to 95% Mobile Phase B[13] |

| Flow Rate | 0.4 mL/min[13] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

In MRM mode, specific precursor-to-product ion transitions are monitored for both C4-HSL and C4-HSL-d5, providing high selectivity and sensitivity.

Signaling Pathway

N-butyryl-L-Homoserine lactone is a key component of the rhl quorum sensing system in Pseudomonas aeruginosa. The simplified signaling pathway is as follows:

Caption: Simplified Rhl Quorum Sensing Circuit in P. aeruginosa.

In this pathway, the synthase RhlI produces C4-HSL. As the bacterial population density increases, the intracellular concentration of C4-HSL rises and it binds to the transcriptional regulator RhlR. This complex then activates the expression of target genes, leading to the production of virulence factors and the formation of biofilms.[4][7]

Conclusion

This compound is an essential tool for researchers studying bacterial communication and pathogenesis. Its role as an internal standard enables the accurate and precise quantification of its endogenous counterpart, C4-HSL, a key signaling molecule in the quorum sensing pathways of many clinically relevant bacteria. A thorough understanding of its properties and applications is crucial for advancing research in areas such as antimicrobial drug development, biofilm control, and the intricate interplay between bacteria and their hosts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound|安捷凯 [anjiechem.com]

- 6. N-butyryl-homoserine lactone, a bacterial quorum-sensing signaling molecule, induces intracellular calcium elevation in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-10899474) [evitachem.com]

- 9. biocompare.com [biocompare.com]

- 10. scbt.com [scbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. glpbio.com [glpbio.com]

- 13. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Note: Quantification of N-butyryl-L-Homoserine Lactone in Bacterial Supernatants using N-butyryl-L-Homoserine lactone-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction N-butyryl-L-Homoserine lactone (C4-HSL) is a small signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the Rhl quorum sensing system, which utilizes C4-HSL as its autoinducer, plays a critical role in regulating virulence factors, biofilm formation, and pathogenesis. The accurate quantification of C4-HSL is therefore essential for studying bacterial communication, virulence, and for the development of novel anti-quorum sensing therapeutics.

This application note details a robust and sensitive method for the quantification of C4-HSL in bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Principle The method involves the extraction of C4-HSL from bacterial culture supernatants via liquid-liquid extraction. A known concentration of the internal standard, C4-HSL-d5, is spiked into the samples prior to extraction. Following extraction and solvent evaporation, the sample is reconstituted and analyzed by LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte (C4-HSL) to the peak area of the internal standard (C4-HSL-d5).

RhlR Quorum Sensing Signaling Pathway in P. aeruginosa

The RhlR-mediated quorum sensing system is a key regulatory network in P. aeruginosa. It functions in a hierarchical manner, often influenced by another QS system, the Las system. At a critical concentration, C4-HSL, synthesized by the RhlI synthase, binds to the cytoplasmic transcriptional regulator RhlR. This activated RhlR:C4-HSL complex then dimerizes and binds to specific DNA sequences (rhl boxes) in the promoter regions of target genes, thereby modulating their transcription. This leads to the coordinated expression of numerous virulence factors, including rhamnolipids (biofilm formation), pyocyanin (a toxic pigment), elastase, and hydrogen cyanide synthase.

Caption: RhlR Quorum Sensing Pathway in P. aeruginosa.

Experimental Protocols

Materials and Reagents

-

N-butyryl-L-Homoserine lactone (C4-HSL) standard (Sigma-Aldrich or equivalent)

-

This compound (C4-HSL-d5) internal standard (Cayman Chemical or equivalent)

-

Ethyl acetate, HPLC grade, acidified with 0.1% (v/v) acetic acid

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Glass vials for LC-MS analysis

Sample Preparation: Extraction of C4-HSL from Bacterial Supernatant

-

Grow P. aeruginosa cultures to the desired cell density in appropriate growth media.

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully transfer 1 mL of the cell-free supernatant to a clean 1.5 mL microcentrifuge tube.

-

Spike the supernatant with the internal standard, C4-HSL-d5, to a final concentration of 100 nM.

-

Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant.

-

Vortex vigorously for 1 minute to extract the AHLs into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Repeat the extraction (steps 5-8) on the remaining aqueous layer and pool the organic extracts.

-

Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.

-

Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 2: MRM Transitions for C4-HSL and C4-HSL-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| C4-HSL | 172.1 | 102.0 | 100 | 15 |

| C4-HSL-d5 (IS) | 177.1 | 102.0 | 100 | 15 |

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards of C4-HSL (e.g., 1, 5, 10, 50, 100, 500, 1000 nM) in the same matrix as the samples (e.g., sterile growth medium). Spike each standard with the internal standard (C4-HSL-d5) at a constant concentration (e.g., 100 nM). Process these standards in the same manner as the unknown samples. Construct a calibration curve by plotting the peak area ratio (C4-HSL / C4-HSL-d5) against the concentration of C4-HSL. The concentration of C4-HSL in the unknown samples can then be determined from this curve.

Method Validation Data

The following table summarizes typical performance characteristics for this analytical method.

Table 3: Analytical Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 1000 nM |

| Limit of Detection (LOD) | 0.5 nM |

| Limit of Quantification (LOQ) | 1.0 nM |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Workflow Diagram

Caption: Workflow for C4-HSL Quantification.

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of C4-HSL in bacterial culture supernatants. This protocol is an invaluable tool for researchers investigating quorum sensing, bacterial pathogenesis, and for the screening and development of new antimicrobial agents that target these communication pathways. The use of a stable isotope-labeled internal standard ensures data of the highest quality, suitable for demanding research and drug development applications.

Application Note: Quantitative Analysis of C4-HSL using LC-MS with a d5-Labeled Internal Standard

Abstract

This application note provides a detailed protocol for the quantification of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in many Gram-negative bacteria, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a stable isotope-labeled internal standard, N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5), to ensure high accuracy and precision. This protocol is intended for researchers in microbiology, drug discovery, and clinical diagnostics studying bacterial communication and pathogenesis.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs). N-butanoyl-L-homoserine lactone (C4-HSL) is a primary signaling molecule in the rhl QS system of pathogens like Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors and is crucial for biofilm formation, making it a prime target for novel anti-infective therapies.[1][2] Accurate quantification of C4-HSL is essential for understanding its role in bacterial physiology and for screening potential QS inhibitors.

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of small molecules like C4-HSL from complex biological matrices. The use of a stable isotope-labeled internal standard, such as C4-HSL-d5, is the gold standard for quantification as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable data.[3]

Signaling Pathway

In Pseudomonas aeruginosa, the rhl quorum-sensing system is hierarchically regulated by the las system. The RhlI synthase produces C4-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator RhlR. The RhlR:C4-HSL complex then modulates the expression of a wide array of target genes, including those involved in virulence factor production and biofilm development.

Caption: The Rhl quorum-sensing circuit in P. aeruginosa.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS analysis, and data processing for the quantification of C4-HSL.

Materials and Reagents

-

N-butanoyl-L-homoserine lactone (C4-HSL) standard (≥98% purity)

-

N-butanoyl-L-homoserine lactone-d5 (C4-HSL-d5) (≥99% deuterated forms)[4]

-

Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Bacterial culture in a suitable growth medium (e.g., LB broth)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials with inserts

Sample Preparation: Liquid-Liquid Extraction

-

Culture Collection: Grow P. aeruginosa or other target bacteria in 5 mL of liquid medium to the desired growth phase (e.g., stationary phase).

-

Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Supernatant Transfer: Carefully transfer 1 mL of the cell-free supernatant to a new 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of C4-HSL-d5 internal standard solution in methanol to the supernatant. A final concentration of 100 nM is recommended as a starting point.

-

Extraction: Add an equal volume (1 mL) of acidified ethyl acetate to the supernatant. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-